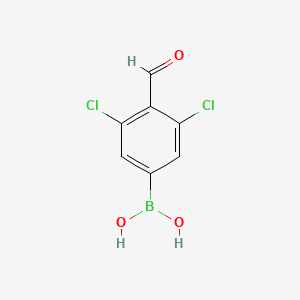

3,5-Dichloro-4-formylphenylboronic acid

Overview

Description

3,5-Dichloro-4-formylphenylboronic acid is a boronic acid derivative with the CAS Number: 1451393-36-4 . It has a molecular weight of 218.83 and is typically stored at temperatures between 2-8°C . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, boronic acids are known to be involved in various reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 218.83 . It is a solid at room temperature and is typically stored at temperatures between 2-8°C .Scientific Research Applications

1. Synthetic Intermediates in Organic Synthesis

3,5-Dichloro-4-formylphenylboronic acid, along with other phenylboronic acids, is used as a synthetic intermediate in organic synthesis. For instance, the Suzuki-Miyaura reaction, which involves these acids, is pivotal for synthesizing various inhibitors of serine proteases (Tanış, Kurt, Yalçın, & Ercan, 2020).

2. Molecular Docking Studies

Molecular docking studies involving compounds like this compound are conducted to explore their interaction with proteins. These studies can provide insights into potential applications in drug design and biochemistry (Tanış, Kurt, Yalçın, & Ercan, 2020).

3. Tautomeric Equilibria and Structure Analysis

Research on functionalized formylphenylboronic acids, including variants similar to this compound, has revealed interesting tautomeric rearrangements. This research contributes to understanding the diverse solid-state molecular structures and is crucial in material science and chemistry (Luliński, Madura, Serwatowski, Szatyłowicz, & Zachara, 2007).

4. Antifungal Activity

Studies have shown that formylphenylboronic acids, such as this compound, exhibit antifungal activity against strains like Aspergillus, Fusarium, and Candida. This provides potential avenues for developing new antifungal agents (Borys, Wieczorek, Pecura, Lipok, & Adamczyk-Woźniak, 2019).

5. Supramolecular Architecture

Studies on phenylboronic acids, including compounds related to this compound, have provided insights into supramolecular architecture. This knowledge aids in the design of materials and understanding of molecular interactions (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves .

Future Directions

While specific future directions for this compound are not detailed in the search results, boronic acids and their derivatives are important intermediates in the preparation of various agrochemical and pharmaceutical active ingredients . They find industrial application as stabilizers and inhibitors for enzymes .

Mechanism of Action

Target of Action

The primary target of 3,5-Dichloro-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, which is a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling pathway . This pathway allows for the formation of carbon–carbon bonds under mild and functional group tolerant reaction conditions . The compound’s role in this pathway contributes to the success of the SM cross-coupling reaction .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s typically stored at temperatures between 2-8°C . These properties may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and bioavailability.

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, including the production of pharmaceuticals and fine chemicals .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions, such as temperature and the presence of a palladium catalyst, can affect the compound’s efficacy . Additionally, the compound’s stability may be influenced by storage conditions .

Properties

IUPAC Name |

(3,5-dichloro-4-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQRJPAWYFKCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)C=O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B1426135.png)

![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)